molecular formula C22H19NO4 B2492124 N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 2320953-53-3

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2492124
CAS No.: 2320953-53-3
M. Wt: 361.397
InChI Key: RRLAWJDBKQGZME-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by a naphthoxyacetamide backbone and a 2,2-di(furan-2-yl)ethyl substituent. This compound is hypothesized to exhibit biological activity due to structural similarities with cytotoxic and receptor-targeting analogs (e.g., ). However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-22(15-27-18-10-9-16-5-1-2-6-17(16)13-18)23-14-19(20-7-3-11-25-20)21-8-4-12-26-21/h1-13,19H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLAWJDBKQGZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” typically involves the following steps:

    Formation of the Furan Moiety: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with an appropriate electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Introduction of various functional groups onto the naphthalene ring.

Scientific Research Applications

Antibacterial Activity

One of the primary areas of research surrounding N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is its antibacterial properties. Studies have shown that compounds with similar structures exhibit varied degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

  • Organisms Tested : The compound has been evaluated against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Compounds with related structures demonstrated MIC values ranging from 20 µM to over 70 µM against these bacteria, indicating potential for further development as antibacterial agents .

Antiviral Properties

Research has also indicated that compounds similar to this compound may exhibit antiviral activity. This includes inhibition of viruses such as Hepatitis C and various strains of influenza.

Research Insights:

  • Mechanism of Action : The antiviral mechanisms often involve interference with viral replication processes or blocking viral entry into host cells.
  • Efficacy : Some derivatives have shown promising results in vitro, leading to further exploration in clinical settings .

Anticancer Potential

The compound's structural characteristics may also lend themselves to anticancer applications. Similar compounds have been identified as having cytotoxic effects against various cancer cell lines.

Research Findings:

  • Cell Lines Tested : Various studies have utilized human cancer cell lines to assess the cytotoxicity of related compounds.
  • Results : Initial findings suggest that some derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Molecular Modelling and Structure-Activity Relationship (SAR)

Molecular modelling studies are crucial in understanding the structure-activity relationship of this compound.

Key Points:

  • Computational Studies : These studies help predict how modifications to the compound's structure can enhance its biological activity.
  • SAR Analysis : Identifying which functional groups contribute most significantly to antibacterial or anticancer activity allows for targeted synthesis of new derivatives .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that require careful control of reaction conditions to yield high purity products.

StepDescription
1Reaction of furan derivatives with naphthalene-based reagents to form the core structure.
2Acetylation process to introduce the acetamide functionality.
3Purification through chromatography to isolate the desired compound.

Mechanism of Action

The mechanism of action of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties could play a role in binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Key Takeaways

  • Structural Insights: The di-furan ethyl group in the target compound distinguishes it from morpholino or diphenyl analogs, balancing lipophilicity and π-π interactions.
  • Activity Gaps : While naphthoxyacetamide derivatives show cytotoxicity () and triazole-furan hybrids exhibit anti-inflammatory effects (), the target compound’s pharmacological profile remains unexplored.
  • Synthetic Feasibility : Amide coupling or click chemistry () are viable routes for synthesis, though purification challenges may arise due to the compound’s lipophilic nature.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique structural features, including two furan rings and a naphthalene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_3

This molecular configuration allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

Case Study: MCF-7 Breast Cancer Cells

In a study assessing the compound's efficacy against MCF-7 breast cancer cells, it was found to have an IC50 value of approximately 10 µM. This indicates a strong inhibitory effect on cell proliferation. The mechanism of action is believed to involve the destabilization of microtubules, leading to apoptosis in cancer cells .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Its structural features may enhance binding affinity to viral targets, potentially inhibiting viral replication.

The proposed mechanism involves interaction with viral proteins or enzymes, disrupting their function. For instance, compounds with similar structures have been noted for their ability to inhibit the activity of RNA polymerases in viruses such as hepatitis C and influenza .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameIC50 (µM)Biological Activity
N-(2-furylmethyl)-2-(naphthalen-2-yloxy)acetamide15Anticancer
N-(2-thienylmethyl)-2-(naphthalen-2-yloxy)acetamide20Antiviral
N-(2-pyrrolylmethyl)-2-(naphthalen-2-yloxy)acetamide25Antimicrobial

This table illustrates that while this compound has a lower IC50 compared to its analogs, indicating greater potency.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Furan Moiety : Utilizing the Paal-Knorr synthesis method.
    1 4 dicarbonyl compoundsFuran\text{1 4 dicarbonyl compounds}\rightarrow \text{Furan}
  • Naphthalene Attachment : Achieved through nucleophilic substitution reactions with naphthol derivatives.
  • Amide Bond Formation : Finalized by reacting an amine with an acyl chloride or anhydride.

The biological activity is attributed to the ability of the furan and naphthalene moieties to engage in π-π stacking and hydrogen bonding with target proteins or enzymes. This interaction can modulate enzyme activity or receptor binding, leading to therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling naphthalen-2-yloxyacetic acid derivatives with amine precursors containing furan substituents. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane or DMF under nitrogen to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while temperature control (0–25°C) improves yield .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity (e.g., furan protons at δ 6.1–7.4 ppm, naphthalene aromatic signals at δ 7.2–8.3 ppm) .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can solubility and stability profiles of the compound be assessed for in vitro studies?

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy .
  • Stability : Accelerated stability studies under thermal (40–60°C) and photolytic conditions (ICH guidelines). Monitor degradation via HPLC with UV detection .

Advanced Research Questions

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., COX-2, serotonin receptors). Validate with MD simulations for binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., furan ring electronegativity) with activity using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced bioactivity?

  • Functional Group Replacement : Substitute furan with thiophene or pyridine to alter electronic properties. Test antimicrobial or anticancer activity via microdilution assays .
  • Steric Modifications : Introduce bulky groups (e.g., cyclopropyl) to the ethyl linker to assess conformational effects on receptor binding .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., fluorogenic substrate cleavage) to distinguish off-target effects .

Q. How can analytical methods be developed for quantifying the compound in complex matrices?

  • HPLC-UV/FLD : Optimize mobile phase (acetonitrile/water with 0.1% TFA) and column (C18) for peak resolution. Validate linearity (R² > 0.995) and LOD/LOQ .
  • LC-MS/MS : Use MRM mode for sensitivity in biological samples (plasma, tissue homogenates). Internal standards (e.g., deuterated analogs) improve accuracy .

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